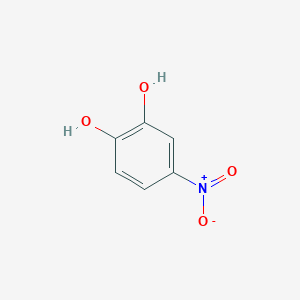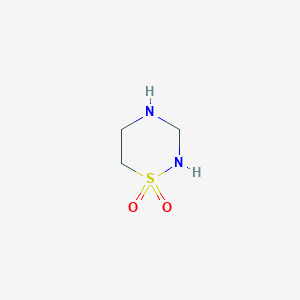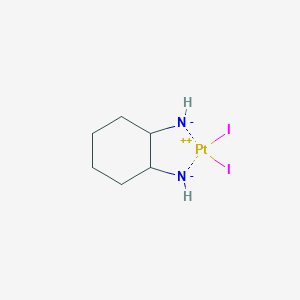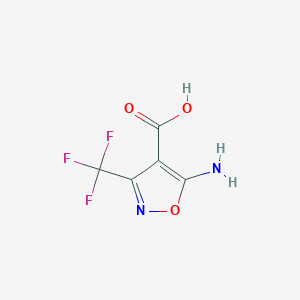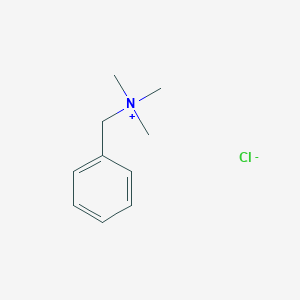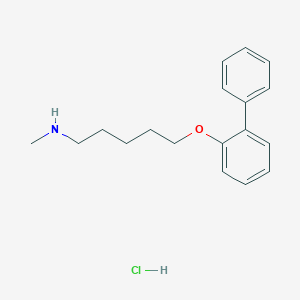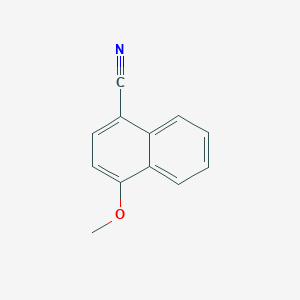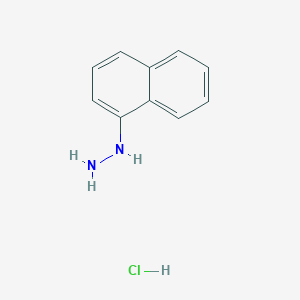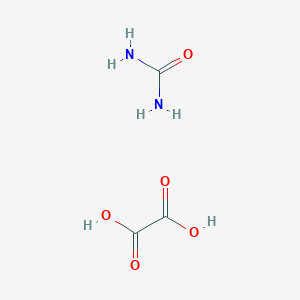
Harnstoffoxalat
Übersicht
Beschreibung
Urea oxalate is a crystalline compound composed of urea and oxalic acid. It is a white, odorless, and tasteless solid with a melting point of 60 °C. Urea oxalate has many scientific applications in research, as well as in industrial and medical fields. It is used in biochemical and physiological studies, as well as in lab experiments.
Wissenschaftliche Forschungsanwendungen
Wasserstoffproduktion
Harnstoffoxalat spielt eine wichtige Rolle bei der Produktion von Wasserstoff, einer grünen Energiequelle . Wissenschaftler haben einen Katalysator für die Harnstoffoxidationsreaktion entwickelt, der die Effizienz der Wasserstoffgewinnung erhöht . Harnstoff, ein in Urin vorkommender Schadstoff, setzt bei seiner Oxidation eine erhebliche Menge an Energie frei, was ein Potenzial bietet, sowohl die Effizienz der Wasserstoffgewinnung als auch die Reinigung von Toilettenabwasser zu verbessern .
Abwasserbehandlung
Die Harnstoffoxidationsreaktion, die durch this compound ermöglicht wird, wird bei der Reinigung von Toilettenabwasser eingesetzt . Dieser Prozess reinigt nicht nur das Abwasser, sondern erzeugt auch Wasserstoff, eine saubere Energiequelle .
Katalysatorentwicklung
Forscher haben einen Katalysator namens Nickel-Eisen-Oxalat (O-NFF) entwickelt, der Eisen (Fe) und Oxalat auf Nickel (Ni) Metall kombiniert . Dieser Katalysator verfügt über eine große Oberfläche, die durch nanometergroße Partikel in Fragmentform gekennzeichnet ist und es ihm ermöglicht, mehr Reaktanten zu adsorbieren, was eine beschleunigte Harnstoffoxidationsreaktion ermöglicht .
Energierückgewinnung
Elektrokatalytische und Photo(Elektro)katalytische Harnstoffoxidationstechnologien unter milden Bedingungen sind vielversprechende Methoden zur Energierückgewinnung geworden . This compound spielt eine entscheidende Rolle bei diesen Technologien .
Umweltsanierung
Wirkmechanismus
Target of Action
The primary target of urea oxalate is the oxalate in the body, which is a metabolic end-product . Oxalate’s systemic concentrations are highly variable among individuals, and its accumulation can be toxic to the body .
Mode of Action
Urea oxalate interacts with its target by participating in the urea oxidation reaction (UOR) . This process holds tremendous applications in various catalysis processes .
Biochemical Pathways
Urea oxalate affects the metabolic pathways of oxalate. Oxalate originates from both hepatic production as part of normal metabolism and absorption by the bowel from food . Hepatic synthesis of oxalate from glyoxylate contributes to 60%-80% of plasma oxalate . Genetic (primary hyperoxaluria) and non-genetic (e.g., diet, microbiota, renal and metabolic disease) reasons underlie elevated plasma concentrations and tissue accumulation of oxalate .
Pharmacokinetics
The pharmacokinetics of urea oxalate involves its absorption, distribution, metabolism, and elimination (ADME) . The kidney is the most important organ for excreting drugs, including drugs metabolised by the liver, and impaired renal function can influence drug therapy . Kidney dysfunction can impact on absorption, distribution, metabolism, and elimination (ADME) .
Result of Action
The molecular and cellular effects of urea oxalate’s action involve the formation of calcium oxalate kidney stones . Hyperoxaluria may lead to urinary supersaturation of calcium oxalate and crystal formation, causing urolithiasis and deposition of calcium oxalate crystals in the kidney parenchyma, a condition termed oxalate nephropathy .
Action Environment
Environmental factors such as diet, microbiota, and renal and metabolic diseases can influence the action, efficacy, and stability of urea oxalate . Untreated urea or urine wastewater causes severe environmental pollution and threatens human health . Electrocatalytic and photo(electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Urea Oxalate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Oxalate, a component of Urea Oxalate, is a substrate of the SLC26A6 anion transporter found in the apical membrane of the gut and renal tubules .
Cellular Effects
Urea Oxalate can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the poor solubility of the calcium salt of Oxalate makes it a risk factor for kidney stone formation .
Molecular Mechanism
At the molecular level, Urea Oxalate exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Oxalate can inhibit the SLC26A6 anion transporter, affecting chloride uptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Urea Oxalate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, Oxalate measurements in urine samples should be acidified to pH <2.0, mixed well, and left overnight before further processing .
Metabolic Pathways
Urea Oxalate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, Oxalate is a metabolic end product primarily excreted by the kidneys .
Eigenschaften
IUPAC Name |
oxalic acid;urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSLUBPQYDULIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
631-62-9 | |
| Record name | Urea, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70199298 | |
| Record name | Urea oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
513-80-4, 631-62-9 | |
| Record name | Urea, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, oxalate (2:1) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


